molecular formula C24H47N3O B094707 (Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide CAS No. 15829-24-0

(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide

Cat. No. B094707
CAS RN: 15829-24-0
M. Wt: 393.6 g/mol
InChI Key: SPLYNJJTDYSFQK-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide, commonly known as PEPA, is a synthetic compound that belongs to the class of fatty acid amides. PEPA has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism Of Action

PEPA exerts its pharmacological effects by interacting with the endocannabinoid system (ECS). The ECS is a complex network of receptors, enzymes, and endogenous ligands that play a crucial role in regulating various physiological processes, such as pain perception, inflammation, and mood. PEPA acts as an agonist of the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), which are the two main receptors of the ECS. By binding to these receptors, PEPA modulates the activity of the ECS, leading to the observed pharmacological effects.

Biochemical And Physiological Effects

PEPA has been shown to modulate various biochemical and physiological processes. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a crucial role in the pathogenesis of various inflammatory diseases. Moreover, PEPA has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, PEPA has been found to reduce pain perception and anxiety-like behavior in animal models.

Advantages And Limitations For Lab Experiments

PEPA has several advantages for laboratory experiments. It is relatively easy to synthesize, and its purity can be enhanced through various purification techniques. Moreover, it exhibits a high degree of selectivity towards the CB1 and CB2 receptors, making it a useful tool for studying the ECS. However, PEPA also has some limitations. It has a low solubility in water, which can make it challenging to administer in vivo. Additionally, its effects on the ECS can be modulated by various factors, such as the presence of other ligands or changes in receptor expression levels.

Future Directions

There are several future directions for research on PEPA. One potential avenue is to investigate its potential as a therapeutic agent for various diseases, such as anxiety disorders and chronic pain. Moreover, further studies are needed to elucidate the precise mechanism of action of PEPA on the ECS. Additionally, the development of novel synthetic analogs of PEPA could lead to the discovery of more potent and selective ligands for the CB1 and CB2 receptors. Finally, the use of PEPA as a tool for studying the ECS could lead to a better understanding of the role of this complex system in various physiological processes.

Synthesis Methods

PEPA can be synthesized through a simple and straightforward process. The first step involves the reaction between 9-octadecenoyl chloride and piperazine, which results in the formation of 9-octadecenoyl piperazine. This intermediate product is then reacted with 2-bromoethylamine hydrobromide to produce PEPA. The purity of the final product can be enhanced through various purification techniques, such as recrystallization and chromatography.

Scientific Research Applications

PEPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, and anti-inflammatory properties. Moreover, PEPA has been found to possess analgesic and anxiolytic effects. These properties make it a promising candidate for the treatment of various diseases, including anxiety disorders, chronic pain, and infections.

properties

CAS RN

15829-24-0

Product Name

(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide

Molecular Formula

C24H47N3O

Molecular Weight

393.6 g/mol

IUPAC Name

(Z)-N-(2-piperazin-1-ylethyl)octadec-9-enamide

InChI

InChI=1S/C24H47N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)26-20-23-27-21-18-25-19-22-27/h9-10,25H,2-8,11-23H2,1H3,(H,26,28)/b10-9-

InChI Key

SPLYNJJTDYSFQK-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCN1CCNCC1

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCN1CCNCC1

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCN1CCNCC1

Other CAS RN

15829-24-0

Origin of Product

United States

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